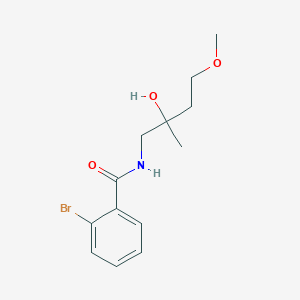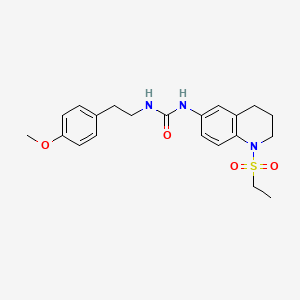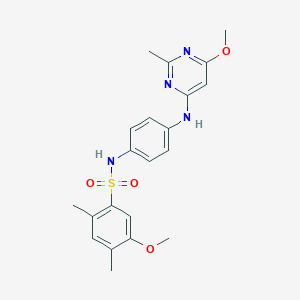amino}acetamide CAS No. 1089548-26-4](/img/structure/B2363877.png)
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide: is a complex organic compound with a unique structure that includes a cyanocycloheptyl group and a dimethylphenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Introduction of the dimethylphenylmethylamino group: This step involves the reaction of 2,4-dimethylbenzylamine with appropriate acylating agents to form the desired amide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyanocycloheptyl group, converting the nitrile to primary amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have potential therapeutic applications in treating diseases by modulating biological targets.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be a precursor for the production of pharmaceutical agents.
Mecanismo De Acción
The mechanism by which N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocycloheptyl group may facilitate binding to hydrophobic pockets, while the dimethylphenylmethylamino group can interact with specific amino acid residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
- N-(1-cyanocyclohexyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide
- N-(1-cyanocyclooctyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl group (cycloheptyl vs. cyclohexyl or cyclooctyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and binding affinity to molecular targets.
- Biological Activity: The variations in the cycloalkyl group can lead to differences in biological activity, making each compound unique in its potential applications.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAQNLFPUZORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)
![3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2363799.png)
![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2363800.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE](/img/structure/B2363801.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)





